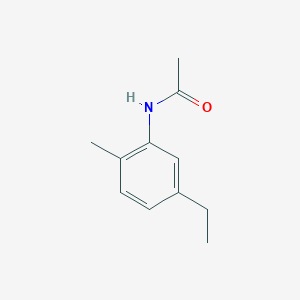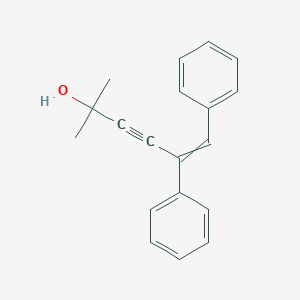
1,3-Benzodithiol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodithiol-1-ium iodide typically involves the reaction of benzodithiol with iodine. One common method includes the reaction of 1,3-benzodithiol with iodine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, solvent selection, and purification techniques to achieve high yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodithiol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the parent dithiol.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Parent dithiol.
Substitution: Various substituted benzodithiol derivatives.
Scientific Research Applications
1,3-Benzodithiol-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Materials Science: Investigated for its potential in the development of nonlinear optical materials and conductive polymers.
Biology and Medicine: Explored for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodithiol-1-ium iodide involves its ability to participate in redox reactions and form stable intermediates. The compound can interact with various molecular targets, including enzymes and receptors, through its sulfur atoms. These interactions can modulate biological pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodithiol-2-yl azides: These compounds are used in the synthesis of 1,4,2-benzodithiazines through thermolysis.
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazolium iodide: Known for its electrocatalytic activity in hydrogen formation.
Uniqueness
1,3-Benzodithiol-1-ium iodide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions
Properties
CAS No. |
62432-95-5 |
|---|---|
Molecular Formula |
C7H5IS2 |
Molecular Weight |
280.2 g/mol |
IUPAC Name |
1,3-benzodithiol-3-ium;iodide |
InChI |
InChI=1S/C7H5S2.HI/c1-2-4-7-6(3-1)8-5-9-7;/h1-5H;1H/q+1;/p-1 |
InChI Key |
HJJALJLXPNYELG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)SC=[S+]2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14519814.png)

![4-[(17-Carboxyheptadecyl)oxy]benzoic acid](/img/structure/B14519821.png)
![N-{[(E)-Methyldiazenyl]methyl}butan-1-amine](/img/structure/B14519831.png)


![[1,4-Phenylenebis(oxy)]bis(tripropylsilane)](/img/structure/B14519847.png)



![[1,1'-Biphenyl]-2-ol, 4'-methoxy-4,5,6-trimethyl-](/img/structure/B14519869.png)



